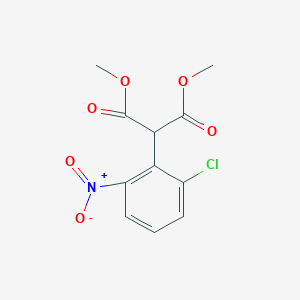

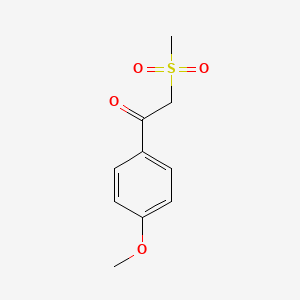

![molecular formula C16H10FNO2S B1300637 4-[4-(4-氟苯基)-1,3-噻唑-2-基]苯甲酸 CAS No. 321429-96-3](/img/structure/B1300637.png)

4-[4-(4-氟苯基)-1,3-噻唑-2-基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazoles and their derivatives have been extensively studied for their potential use in medicinal chemistry, particularly as antitumor agents, antimicrobial agents, and enzyme inhibitors .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the introduction of fluorine atoms or other substituents to the benzothiazole core to enhance biological activity. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization, which allowed the production of pure samples of target compounds . Similarly, the synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives was achieved using [bmIm]OH as a catalyst . These methods highlight the importance of synthetic chemistry in the development of new benzothiazole derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The introduction of a fluorophenyl group, as seen in the compound of interest, is known to influence the biological properties of these molecules. For example, the presence of a 4-fluorophenyl group has been associated with significant anticancer activity in thiazolopyrimidine derivatives . The molecular structure, including the position and type of substituents, plays a critical role in the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological function. For instance, the reactivity of the thiazole ring with different substituents can lead to the formation of compounds with diverse biological activities. The synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids involved a four-step synthesis, demonstrating the complexity of reactions required to obtain such compounds . Additionally, the unexpected ring closure and sulfonation reactions observed in the synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid highlight the unpredictability and potential for novel reactions in the chemistry of benzothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, fluorescence, and acidity, can be influenced by the introduction of various functional groups. For example, the high sensitivity to pH and selectivity in metal cations of certain benzothiazole derivatives is attributed to the high acidity of the fluorophenol moiety . The solvent effects on molecular aggregation in benzothiazole derivatives also demonstrate the importance of substituent groups and solvent interactions in determining the physical properties of these compounds .

科学研究应用

抗菌剂

4-[4-(4-氟苯基)-1,3-噻唑-2-基]苯甲酸及其衍生物已显示出作为抗菌剂的潜力。一项研究合成了新的含氟噻二唑三嗪酮,使用了4-氟苯基团,展示了在低浓度下具有有希望的抗菌活性(Holla, Bhat, & Shetty, 2003)。

抗癌剂

这种化合物已被探索其抗癌特性。新型吡啶-噻唑杂化分子,包括含有4-氟苯基的分子,对各种癌细胞系表现出高抗增殖活性,表明具有作为抗癌剂的潜力(Ivasechko et al., 2022)。

植物生长调节剂

已研究了合成4-氟苯基衍生物以作为植物生长调节剂的潜在用途。具体地,合成了2-(5-苯基噻唑-4-基)苯甲酸及其衍生物用于此目的(Teitei, 1980)。

染料敏化太阳能电池

在可再生能源领域,这种化合物已被用于合成染料敏化太阳能电池的材料。该研究涉及将各种电子受体基团,包括4-(苯并[c][1,2,5]噻二唑-7-基)苯甲酸,与电子给体二苯胺-苯并芴咔唑共轭,显著提高了太阳能电池的功率转换效率和稳定性(Yang et al., 2016)。

安全墨水

该化合物的衍生物已被用于开发安全墨水。一项研究合成了一种新型半切割十字形分子,展示了形态依赖性荧光性和在安全墨水中的潜在应用(Lu & Xia, 2016)。

代谢研究

已对4-[4-(4-氟苯基)-1,3-噻唑-2-基]苯甲酸在人体内的代谢特性进行研究。一项关于SB-649868代谢的研究,该化合物含有4-氟苯基-噻唑,揭示了其消除途径和血浆中主要循环成分的见解(Renzulli et al., 2011)。

抗微生物活性

从4-[4-(4-氟苯基)-1,3-噻唑-2-基]苯甲酸衍生的化合物已被合成,并显示出对各种细菌和真菌具有抗微生物活性(Badiger, Mulla, Khazi, & Khazi, 2013)。

光降解研究

已研究了含噻唑的化合物的光降解行为,包括含有4-氟苯基的化合物,以了解它们在光照下的稳定性,为其在制药领域的应用提供见解(Wu, Hong, & Vogt, 2007)。

安全和危害

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. Use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and get medical attention if irritation persists .

作用机制

Target of Action

The primary target of the compound 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid is Bcl-2 , a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting it (anti-apoptotic) . Bcl-2 is overexpressed in many types of cancer, making it a key target for anti-cancer drugs .

Mode of Action

The compound binds to Bcl-2 with a KD value of 400 μM . By binding to Bcl-2, it inhibits its function, thereby promoting apoptosis in cancer cells . This makes it a potential candidate for the development of Bcl-2 selective anti-cancer agents .

Biochemical Pathways

The compound’s interaction with Bcl-2 affects the apoptotic pathways within the cell . By inhibiting Bcl-2, the balance between pro-apoptotic and anti-apoptotic signals is disrupted, favoring apoptosis . This leads to the downstream effect of reduced tumor growth .

Result of Action

The result of the compound’s action is the induction of apoptosis in cells where Bcl-2 is overexpressed . This can lead to the reduction of tumor size and potentially halt the progression of the disease .

属性

IUPAC Name |

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2S/c17-13-7-5-10(6-8-13)14-9-21-15(18-14)11-1-3-12(4-2-11)16(19)20/h1-9H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZOAEJMFQGQDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363284 |

Source

|

| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |

CAS RN |

321429-96-3 |

Source

|

| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

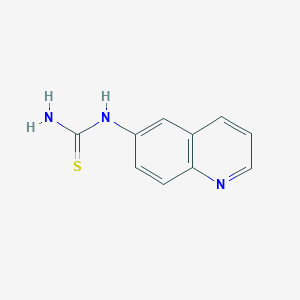

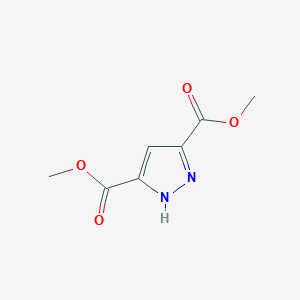

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

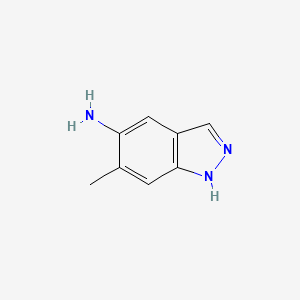

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)

![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)

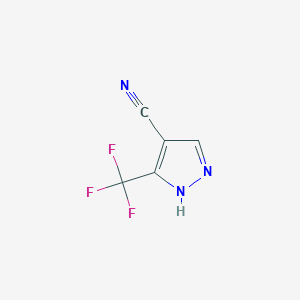

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)

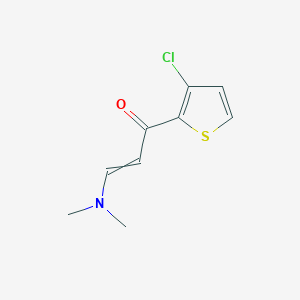

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)